3-[(4-Bromophenoxy)methyl]-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
3-[(4-Bromophenoxy)methyl]-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is part of the triazolothiadiazole family, known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Bromophenoxy)methyl]-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the reaction of 4-bromophenol with formaldehyde to form 4-bromophenoxymethyl alcohol. This intermediate is then reacted with 3-phenyl-1,2,4-triazole-5-thiol under reflux conditions in the presence of a base such as potassium carbonate to yield the desired compound .
Industrial Production Methods
This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-[(4-Bromophenoxy)methyl]-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its electronic properties.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom .
Scientific Research Applications
3-[(4-Bromophenoxy)methyl]-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as an antimicrobial and anticancer agent.
Biological Studies: Used in studies to understand its interaction with biological targets such as enzymes and receptors.
Material Science: Explored for its nonlinear optical properties, making it useful in optoelectronic applications.
Mechanism of Action
The mechanism of action of 3-[(4-Bromophenoxy)methyl]-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets. For instance, it has been shown to inhibit shikimate dehydrogenase, an enzyme crucial for the biosynthesis of chorismate, a precursor for aromatic amino acids in bacteria. This inhibition disrupts bacterial growth, making it a potential antimicrobial agent . Additionally, its anticancer activity is attributed to its ability to interfere with DNA synthesis and repair mechanisms .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazole Derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
1,3,4-Thiadiazole Derivatives: Known for their antimicrobial and anticancer properties.
Uniqueness
3-[(4-Bromophenoxy)methyl]-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to the presence of the bromophenoxy group, which enhances its biological activity and specificity towards certain molecular targets .
Properties
Molecular Formula |
C16H11BrN4OS |
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Molecular Weight |
387.3 g/mol |
IUPAC Name |
3-[(4-bromophenoxy)methyl]-6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C16H11BrN4OS/c17-12-6-8-13(9-7-12)22-10-14-18-19-16-21(14)20-15(23-16)11-4-2-1-3-5-11/h1-9H,10H2 |
InChI Key |
TZADKXRSAWGEEP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN3C(=NN=C3S2)COC4=CC=C(C=C4)Br |
Origin of Product |
United States |
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